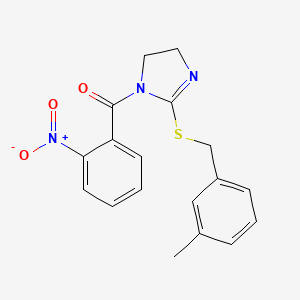

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-5-4-6-14(11-13)12-25-18-19-9-10-20(18)17(22)15-7-2-3-8-16(15)21(23)24/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEBZHRQDNQPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is part of a broader class of imidazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 459.58 g/mol. Its structural components include:

- An imidazole ring, which is often associated with biological activity.

- A thioether group, enhancing lipophilicity and potentially impacting bioavailability.

- A nitrophenyl moiety, which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Compounds similar to the target compound have shown promise in inhibiting tumor growth. For instance, studies have reported that imidazole derivatives can inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. A related compound demonstrated an IC50 value of 24 nM against FT, leading to significant phenotypic reversion in transformed cells .

- Antimicrobial Properties : Certain imidazole derivatives have been evaluated for their antimicrobial efficacy. For example, a series of synthesized compounds displayed moderate activity against various bacterial and fungal strains . The presence of the thioether group in the target compound may enhance its interaction with microbial membranes.

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit specific pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of imidazole compounds is heavily influenced by their structural features. Key findings include:

- Hydrophobic Substituents : The presence of hydrophobic groups at specific positions on the imidazole ring enhances inhibitory activity against cancer cell lines.

- Aryl Groups : Substituents such as nitrophenyl can significantly affect the potency and selectivity of these compounds towards various biological targets .

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

- Antitumor Study : A study involving a series of 1H-imidazole derivatives showed that modifications at the 4-position could lead to enhanced antitumor activity in vitro. The most active compounds were further tested in vivo, demonstrating significant tumor growth inhibition in animal models .

- Antimicrobial Evaluation : A synthesized library of imidazo-pyrazole derivatives was screened against Mycobacterium species, revealing several compounds with over 90% inhibition rates. This suggests potential applications in treating tuberculosis .

Data Tables

| Activity Type | Compound | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antitumor | Imidazole derivative | IC50 = 24 nM | Inhibits farnesyltransferase |

| Antimicrobial | Imidazo-pyrazole | >90% inhibition | Effective against Mycobacterium |

| Anti-inflammatory | Various imidazole derivatives | Variable | Inhibitory effects on inflammatory pathways |

Scientific Research Applications

Structural Features

The compound contains an imidazole ring and a thioether group, which are significant for its biological activity. The presence of a nitrophenyl moiety enhances its potential reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. The compound has shown effectiveness against various cancer cell lines. For instance:

- A study demonstrated that specific substitutions on the imidazole ring enhanced anticancer activity in vitro against breast cancer cell lines, with significant cytotoxicity observed at concentrations as low as 10 µM.

- Similar compounds have been reported to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation, with IC50 values in the nanomolar range.

Antimicrobial Properties

The structure of this compound suggests potential antimicrobial activity:

- Thioether-containing compounds similar to this one have demonstrated antibacterial and antifungal activities. For example, compounds with analogous structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 15 to 30 µg/mL.

Enzyme Inhibition

The imidazole ring can interact with metal ions in active sites of enzymes, leading to inhibition of their function:

- This mechanism is crucial in the development of enzyme inhibitors for therapeutic applications, particularly in cancer treatment where enzyme activity plays a significant role in tumor growth.

Pharmacological Effects

The pharmacological effects of this compound may include:

- Cell Cycle Arrest : Similar compounds have induced cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes could be leveraged in drug design for various diseases.

Antitumor Activity

A study focused on imidazole derivatives found that specific modifications on the imidazole ring significantly enhanced anticancer activity against breast cancer cell lines. The tested compound exhibited cytotoxicity at low concentrations, indicating its potential as a therapeutic agent.

Antimicrobial Evaluation

Another research project evaluated thioether derivatives for their antimicrobial properties. Compounds similar to this one demonstrated effective antibacterial activity against common pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations in the Benzylthio Group

- Trifluoromethyl Substitution: The compound (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS: 851805-74-8) replaces the 3-methyl group with a trifluoromethyl group.

- Position of Nitro Group : The target compound’s nitro group is in the ortho position, whereas the analog above has a para-nitro group. Ortho substitution may introduce steric hindrance, reducing rotational freedom and affecting intermolecular interactions (e.g., π-stacking) compared to para-substituted derivatives .

Core Structure Modifications

- Imidazole vs. Imidazoline: Unlike 1H-imidazole derivatives (e.g., 2,4,5-triphenyl-1H-imidazoles in ), the 4,5-dihydroimidazoline core in the target compound is partially saturated.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Calculated based on formula C18H17N3O3S.

- Melting Points: The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 6c in ) show lower melting points (110–115°C), suggesting reduced crystallinity compared to non-nitro derivatives (e.g., 6b: 130–133°C) .

- Lipophilicity : The 3-methylbenzylthio group likely confers moderate lipophilicity, intermediate between the hydrophilic 2-furyl () and the highly lipophilic 3-CF3-benzylthio analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.